2-[1-[2-(4-Methoxycarbonylanilino)-2-oxoethyl]cyclopentyl]acetic acid
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Overview
Description
2-[1-[2-(4-Methoxycarbonylanilino)-2-oxoethyl]cyclopentyl]acetic acid is an organic compound with a complex structure that includes a cyclopentyl ring, an acetic acid moiety, and a methoxycarbonylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-[2-(4-Methoxycarbonylanilino)-2-oxoethyl]cyclopentyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the acetic acid moiety: This step often involves the use of acetic anhydride or acetyl chloride under acidic or basic conditions.
Attachment of the methoxycarbonylanilino group: This can be done through nucleophilic substitution reactions, where an aniline derivative reacts with a methoxycarbonyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonylanilino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the anilino group, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
2-[1-[2-(4-Methoxycarbonylanilino)-2-oxoethyl]cyclopentyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-[2-(4-Methoxycarbonylanilino)-2-oxoethyl]cyclopentyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target of interest.
Comparison with Similar Compounds
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid: Shares a similar methoxycarbonylanilino group but differs in the overall structure.
Phenylacetic acid derivatives: Compounds with similar acetic acid moieties but different substituents.
Uniqueness: 2-[1-[2-(4-Methoxycarbonylanilino)-2-oxoethyl]cyclopentyl]acetic acid is unique due to its combination of a cyclopentyl ring, acetic acid moiety, and methoxycarbonylanilino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[1-[2-(4-methoxycarbonylanilino)-2-oxoethyl]cyclopentyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-23-16(22)12-4-6-13(7-5-12)18-14(19)10-17(11-15(20)21)8-2-3-9-17/h4-7H,2-3,8-11H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZFGSIPLTURDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2(CCCC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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